molecular formula C14H12FN3O2S B6719561 N-(4-cyanopyridin-2-yl)-3-fluoro-N,5-dimethylbenzenesulfonamide

N-(4-cyanopyridin-2-yl)-3-fluoro-N,5-dimethylbenzenesulfonamide

Cat. No.: B6719561
M. Wt: 305.33 g/mol
InChI Key: WKHMXSSKLYYPIW-UHFFFAOYSA-N
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Description

N-(4-cyanopyridin-2-yl)-3-fluoro-N,5-dimethylbenzenesulfonamide is a complex organic compound that features a combination of pyridine, fluorine, and sulfonamide groups

Properties

IUPAC Name

N-(4-cyanopyridin-2-yl)-3-fluoro-N,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-10-5-12(15)8-13(6-10)21(19,20)18(2)14-7-11(9-16)3-4-17-14/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHMXSSKLYYPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N(C)C2=NC=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanopyridin-2-yl)-3-fluoro-N,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanopyridine with 3-fluoro-5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanopyridin-2-yl)-3-fluoro-N,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine in dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(4-cyanopyridin-2-yl)-3-fluoro-N,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-cyanopyridin-2-yl)-3-fluoro-N,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanopyridin-2-yl)-3-chloro-N,5-dimethylbenzenesulfonamide
  • N-(4-cyanopyridin-2-yl)-3-bromo-N,5-dimethylbenzenesulfonamide
  • N-(4-cyanopyridin-2-yl)-3-iodo-N,5-dimethylbenzenesulfonamide

Uniqueness

N-(4-cyanopyridin-2-yl)-3-fluoro-N,5-dimethylbenzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and reduced side effects.

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